4-iodo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
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Overview
Description
4-Iodo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic aromatic organic compounds, containing two nitrogen atoms at positions 1 and 2 of the ring. This specific compound is characterized by the presence of an iodine atom at the 4-position, an isobutoxymethyl group at the 5-position, and an isobutyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole typically involves multiple steps, starting from commercially available pyrazole derivatives. One common synthetic route includes the following steps:
Iodination: The pyrazole ring is iodinated at the 4-position using iodine or an iodinating agent such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Alkylation: The iodinated pyrazole undergoes alkylation to introduce the isobutyl group at the 1-position. This can be achieved using isobutyl bromide or isobutyl chloride in the presence of a base.
Etherification: The isobutoxymethyl group is introduced at the 5-position through an etherification reaction, typically using isobutyl chloride and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The iodine atom can be reduced to form iodide derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Common reducing agents include sodium thiosulfate, sodium bisulfite, and hydrogen gas.
Substitution: Common reagents for substitution reactions include amines, alkyl halides, and Grignard reagents.
Major Products Formed:
Oxidation Products: Iodate or periodate derivatives.
Reduction Products: Iodide derivatives.
Substitution Products: Amines, alkylated pyrazoles, and other functionalized derivatives.
Scientific Research Applications
4-Iodo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4-iodo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
4-Iodo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is similar to other pyrazole derivatives, such as 4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole and 4-iodo-5-(isobutoxymethyl)-1-ethyl-1H-pyrazole. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of the isobutyl group at the 1-position and the isobutoxymethyl group at the 5-position contribute to its distinct chemical and biological properties.
List of Similar Compounds
4-iodo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
4-iodo-5-(isobutoxymethyl)-1-ethyl-1H-pyrazole
4-iodo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-iodo-5-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-9(2)6-15-12(11(13)5-14-15)8-16-7-10(3)4/h5,9-10H,6-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIUZOMWSJLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)I)COCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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